molecular formula C23H26N4O2S B2578307 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 422533-45-7

2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2578307
CAS No.: 422533-45-7
M. Wt: 422.55
InChI Key: WAYCAXZVRKMITJ-UHFFFAOYSA-N
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Description

2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a cyclohexylamino group, and a methoxyphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzonitrile with cyclohexylamine under reflux conditions to form the cyclohexylaminoquinazoline intermediate. This intermediate is then reacted with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Alkylated quinazoline derivatives.

Scientific Research Applications

2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
  • **2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • **2-{[4-(cyclohexylamino)-2-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide moiety, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-29-18-11-7-10-17(14-18)24-21(28)15-30-23-26-20-13-6-5-12-19(20)22(27-23)25-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9,15H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYCAXZVRKMITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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